2-Isoquinolin-5-ylpropan-1-ol

Organic Synthesis Alcohol Oxidation Physicochemical Property Prediction

2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4) is a heterocyclic aromatic secondary alcohol belonging to the isoquinoline class, with molecular formula C12H13NO, molecular weight 187.24 g/mol, SMILES CC(CO)c1cccc2cnccc12, and InChIKey WRAPOWLFSAASMP-UHFFFAOYSA-N. The compound features an isoquinoline ring attached at the 5-position to a propan-1-ol chain via the C-2 carbon of the propyl linker, producing a chiral secondary alcohol centre.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 1891382-09-4
Cat. No. B2698463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isoquinolin-5-ylpropan-1-ol
CAS1891382-09-4
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC(CO)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3
InChIKeyWRAPOWLFSAASMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4): Structural Identity and Procurement-Relevant Physicochemical Baseline


2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4) is a heterocyclic aromatic secondary alcohol belonging to the isoquinoline class, with molecular formula C12H13NO, molecular weight 187.24 g/mol, SMILES CC(CO)c1cccc2cnccc12, and InChIKey WRAPOWLFSAASMP-UHFFFAOYSA-N . The compound features an isoquinoline ring attached at the 5-position to a propan-1-ol chain via the C-2 carbon of the propyl linker, producing a chiral secondary alcohol centre. This regiochemical and stereochemical arrangement distinguishes it from primary alcohol positional isomers such as 3-(Isoquinolin-5-yl)propan-1-ol (CAS 1000542-34-6), which has a terminal hydroxyl group . No experimentally measured density, boiling point, or melting point values are currently reported in authoritative databases for this compound, placing it at an earlier stage of physicochemical characterisation relative to its 3-substituted analogue .

Why 2-Isoquinolin-5-ylpropan-1-ol Cannot Be Replaced by Generic Isoquinoline-Propanol Isomers in Research and Industrial Workflows


Although several isoquinoline-propanol positional isomers share the same molecular formula (C12H13NO) and molecular weight (187.24 g/mol), their divergent alcohol class (secondary vs. primary vs. tertiary) and substitution regiochemistry produce measurably different physicochemical properties, reactivity profiles, and hydrogen-bonding capacities . The secondary alcohol motif in 2-Isoquinolin-5-ylpropan-1-ol permits selective oxidation to the corresponding methyl ketone—a transformation that is inaccessible to the primary alcohol analogue 3-(Isoquinolin-5-yl)propan-1-ol, which instead oxidises to an aldehyde or carboxylic acid . Likewise, the racemic nature of the title compound (InChIKey lacking stereochemical designation) differentiates it from the single-enantiomer variants (2R)- and (2S)-2-Isoquinolin-5-ylpropan-1-ol, which carry distinct CAS numbers and may exhibit divergent biological recognition . These structural distinctions mean that generic substitution with an in-class isomer risks altering downstream synthetic outcomes, biological assay results, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: 2-Isoquinolin-5-ylpropan-1-ol vs. Closest Structural Analogs


Secondary Alcohol vs. Primary Alcohol: Divergent Oxidation Chemistry and Physicochemical Predictions

2-Isoquinolin-5-ylpropan-1-ol is a secondary alcohol (hydroxyl on C-2 of the propyl chain), whereas its closest positional isomer 3-(Isoquinolin-5-yl)propan-1-ol (CAS 1000542-34-6) is a primary alcohol (hydroxyl on C-3, terminal). Under standard oxidation conditions (e.g., PCC, Swern, or Dess-Martin), the secondary alcohol moiety of the target compound yields a methyl ketone [2-(Isoquinolin-5-yl)propanal], while the primary alcohol isomer progresses through an aldehyde to a carboxylic acid [1]. The predicted density and boiling point gap between the two isomers further reflect their structural divergence: the 3-isomer has a predicted density of 1.144±0.06 g/cm³ and boiling point of 374.3±17.0 °C, whereas no predicted or experimental density or boiling point is yet reported for 2-Isoquinolin-5-ylpropan-1-ol, indicating a characterisation gap that may affect procurement decisions for applications requiring defined physicochemical specifications .

Organic Synthesis Alcohol Oxidation Physicochemical Property Prediction Building Block Differentiation

Racemic Mixture vs. Single Enantiomers: Stereochemical Identity and Procurement Cost-Benefit

2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4; InChIKey: WRAPOWLFSAASMP-UHFFFAOYSA-N) is the racemic mixture containing both (R)- and (S)-enantiomers in equal proportion, as indicated by the standard InChIKey lacking stereochemical layer designation . Its single-enantiomer counterparts are separately registered: (2R)-2-Isoquinolin-5-ylpropan-1-ol (CAS 2248187-25-7) and (2S)-2-Isoquinolin-5-ylpropan-1-ol (CAS 2248200-17-9) . The racemate offers a cost-advantageous entry point for achiral synthesis or initial SAR exploration where stereochemistry is not yet critical, whereas the single enantiomers are mandatory for stereospecific target engagement studies. No quantitative biological activity data (IC50, Ki, EC50) are currently published in peer-reviewed literature for any of these three forms, representing a critical evidence gap [1].

Chiral Chemistry Enantiomeric Differentiation Procurement Strategy Stereochemical SAR

Isoquinoline 5-Position Substitution: Relevance to Rho-Kinase (ROCK) Inhibitor Pharmacophore Space

The isoquinolin-5-yl scaffold is a validated pharmacophoric element in Rho-associated protein kinase (ROCK) inhibitor programmes. Fasudil, a clinically approved ROCK inhibitor, and numerous preclinical isoquinoline-5-sulfonamide derivatives demonstrate that 5-position substitution on the isoquinoline ring is critical for ROCK binding affinity [1][2]. In a representative patent series, 1-(isoquinolin-5-yl)-4-arylamino-phthalazines achieved VEGFR-2 IC50 values as low as 0.017 µM when the isoquinoline was substituted at the 5-position [3]. 2-Isoquinolin-5-ylpropan-1-ol bears the identical 5-substituted isoquinoline core but with a secondary alcohol side chain amenable to further derivatisation (esterification, etherification, sulfonylation, or oxidation to the ketone) . In contrast, 8-Isoquinolinepropanol and 4-Isoquinolinepropanol positional isomers present the propanol chain at different ring positions, which may alter the vector of the substituent relative to kinase hinge-binding motifs .

Medicinal Chemistry ROCK Inhibition Kinase Inhibitor Design Isoquinoline Pharmacophore

Purity Benchmarks and Characterisation Maturity Gap vs. Established Isomer 3-(Isoquinolin-5-yl)propan-1-ol

The commercially available positional isomer 3-(Isoquinolin-5-yl)propan-1-ol (CAS 1000542-34-6) is supplied at a minimum purity specification of 97% with established long-term storage conditions (cool, dry place) and non-hazardous transport classification . In contrast, no minimum purity specification, storage recommendation, or transport classification is publicly listed for 2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4) on authoritative chemical databases, and no supplier is currently recommended on Chemsrc for this compound . This characterisation maturity gap means that procurement of the 2-substituted isomer may require bespoke synthesis, in-house purity verification (HPLC, NMR, MS), and independent stability assessment, whereas the 3-substituted isomer can be sourced with vendor-certified quality documentation .

Quality Control Characterisation Standards Procurement Specifications Analytical Chemistry

Evidence-Backed Application Scenarios for 2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4) in Scientific Research and Industrial Chemistry


Synthesis of Methyl Ketone Intermediates for Kinase Inhibitor Libraries

The secondary alcohol motif in 2-Isoquinolin-5-ylpropan-1-ol can be selectively oxidised to 2-(Isoquinolin-5-yl)propanal (a methyl ketone), a transformation that is not possible with the primary alcohol isomer 3-(Isoquinolin-5-yl)propan-1-ol . This methyl ketone intermediate can serve as a versatile building block for Claisen condensations, aldol reactions, and reductive aminations in medicinal chemistry programmes targeting kinase inhibition, where the 5-substituted isoquinoline core is a validated pharmacophore [1]. Researchers building focused compound libraries around the ROCK or VEGFR-2 inhibitor chemotypes should prioritise this scaffold over 4- or 8-substituted isoquinoline-propanol isomers that would misalign the derivatisation vector relative to the hinge-binding region [2].

Racemic Entry Point for Initial SAR Exploration Prior to Chiral Resolution

The racemic nature of 2-Isoquinolin-5-ylpropan-1-ol (CAS 1891382-09-4) makes it suitable for early-stage structure-activity relationship (SAR) studies where stereochemical requirements have not yet been defined . Procuring the racemate is typically more cost-effective than purchasing individual enantiomers, and the synthetic outcomes (e.g., library enumeration, preliminary biochemical screening) can guide the decision of whether and when to invest in enantiopure (2R)- or (2S)- forms (CAS 2248187-25-7 and 2248200-17-9, respectively) [1]. If preliminary screening reveals stereospecific activity, the programme can then transition to the appropriate single enantiomer without wasted investment in the wrong stereoisomer.

Derivatisation Handle for Prodrug Design and Linker Chemistry

The primary hydroxyl group (-CH2OH) in 2-Isoquinolin-5-ylpropan-1-ol provides a nucleophilic handle for esterification (prodrug synthesis), etherification (solubility modulation), or sulfonylation (generation of isoquinoline-5-sulfonate esters analogous to the fasudil sulfonamide pharmacophore) [1]. This contrasts with 2-(Isoquinolin-5-yl)propan-2-ol, which is a tertiary alcohol and significantly less reactive toward esterification due to steric hindrance and the inability to form stable alkoxide intermediates [2]. For medicinal chemists designing cleavable ester prodrugs or sulfonate-based inhibitors, the secondary-primary alcohol architecture of the target compound offers a reactivity advantage over tertiary alcohol analogues.

Physicochemical Characterisation Studies for Expanding the Isoquinoline-Alcohol Chemical Space

The absence of experimentally measured density, boiling point, melting point, logP, and pKa values for 2-Isoquinolin-5-ylpropan-1-ol represents both a gap and an opportunity . Research groups focused on physicochemical profiling of heterocyclic building blocks can generate these missing data points, contributing to public databases (PubChem, ChEMBL) and enhancing the compound's value for the broader scientific community. Such studies are particularly relevant for building predictive models of solubility, permeability, and metabolic stability within isoquinoline-containing chemical space, where the 2-substituted secondary alcohol architecture may show measurably different ADME properties compared to the better-characterised 3-substituted primary alcohol isomer [1].

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